molecular formula C23H17BrFN3O5 B11117836 [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

[4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B11117836
M. Wt: 514.3 g/mol
InChI Key: FOPNKFDTTCHUPF-NVUYGVFISA-N
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Description

The compound [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate is a complex organic molecule characterized by its bromine, fluorine, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorobenzoyl hydrazine.

    Acylation: The hydrazone intermediate is then acylated with 4-bromo-2-formylbenzoic acid under acidic conditions to yield the desired hydrazone.

    Condensation Reaction: The final step involves a condensation reaction with (E)-3-(furan-2-yl)prop-2-enoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity through halogen bonding, while the hydrazone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
  • [4-bromo-2-[(E)-[[2-[(4-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Uniqueness

Compared to similar compounds, [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate is unique due to the presence of the furan ring, which can impart additional reactivity and potential biological activity. The combination of bromine and fluorine atoms also enhances its chemical versatility and potential for forming strong interactions with biological targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C23H17BrFN3O5

Molecular Weight

514.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C23H17BrFN3O5/c24-16-7-9-20(33-22(30)10-8-17-4-3-11-32-17)15(12-16)13-27-28-21(29)14-26-23(31)18-5-1-2-6-19(18)25/h1-13H,14H2,(H,26,31)(H,28,29)/b10-8+,27-13+

InChI Key

FOPNKFDTTCHUPF-NVUYGVFISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)/C=C/C3=CC=CO3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C=CC3=CC=CO3)F

Origin of Product

United States

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